molecular formula C18H17ClO2 B12519321 1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione

1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione

Cat. No.: B12519321
M. Wt: 300.8 g/mol
InChI Key: HLALBKGYDFPSJF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione typically involves multi-step organic reactions. One possible route could include:

    Aldol Condensation: Combining benzaldehyde with acetone in the presence of a base to form a β-hydroxy ketone.

    Halogenation: Introducing a chlorine atom to the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide (NCS).

    Friedel-Crafts Alkylation: Reacting the chlorinated product with a methyl group in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butanedione: Lacks the chlorobenzyl group.

    2-Chloro-1-phenyl-1,3-butanedione: Similar structure but different substitution pattern.

Uniqueness

1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H17ClO2

Molecular Weight

300.8 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione

InChI

InChI=1S/C18H17ClO2/c1-12(15-10-6-7-11-16(15)19)17(13(2)20)18(21)14-8-4-3-5-9-14/h3-12,17H,1-2H3

InChI Key

HLALBKGYDFPSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C(=O)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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